N-(1-cyanocyclopentyl)-2-[(3-methoxyphenyl)sulfanyl]acetamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopentyl ring, the introduction of the nitrile group, the creation of the methoxyphenyl group, and the attachment of the acetamide group. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclopentyl ring, the nitrile group, the methoxyphenyl group, and the acetamide group. The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the nitrile, methoxyphenyl, and acetamide groups. For example, the nitrile group could undergo reactions such as hydrolysis or reduction . The methoxyphenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile and acetamide groups could increase its solubility in polar solvents .Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3-methoxyphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-19-12-5-4-6-13(9-12)20-10-14(18)17-15(11-16)7-2-3-8-15/h4-6,9H,2-3,7-8,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGGBKOMEKTHMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SCC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-[(3-methoxyphenyl)sulfanyl]acetamide |
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